2-[3-(2-Aminophenoxy)propoxy]aniline
Overview
Description
2-[3-(2-Aminophenoxy)propoxy]aniline is an organic compound with the molecular formula C15H18N2O2 It is characterized by the presence of an aniline group and an aminophenoxy group connected through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Aminophenoxy)propoxy]aniline typically involves the following steps:
Preparation of 2-Aminophenol: This can be synthesized from nitrobenzene through reduction.
Formation of 2-(3-Bromopropoxy)aniline: This intermediate is prepared by reacting 2-aminophenol with 1,3-dibromopropane under basic conditions.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-(3-bromopropoxy)aniline and 2-aminophenol to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Aminophenoxy)propoxy]aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2-Aminophenoxy)propoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-Aminophenoxy)propoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The propoxy linker and aromatic rings facilitate interactions with hydrophobic pockets in proteins, while the amino groups can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Dimethylamino)propoxy]aniline: Similar structure but with dimethylamino group instead of aminophenoxy.
2-[3-(Methoxy)propoxy]aniline: Contains a methoxy group instead of aminophenoxy.
2-[3-(Ethoxy)propoxy]aniline: Contains an ethoxy group instead of aminophenoxy.
Uniqueness
2-[3-(2-Aminophenoxy)propoxy]aniline is unique due to the presence of both aniline and aminophenoxy groups, which provide distinct chemical reactivity and potential biological activity. The propoxy linker also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-[3-(2-aminophenoxy)propoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFILHNCSQZGANF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCCOC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327671 | |
Record name | 2-[3-(2-aminophenoxy)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66400-09-7 | |
Record name | 2-[3-(2-aminophenoxy)propoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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